![molecular formula C24H18ClNO3 B402739 4'-METHYL-[1,1'-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE](/img/structure/B402739.png)
4'-METHYL-[1,1'-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Methylbiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is a complex organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a biphenyl core, a chlorophenyl group, and an isoxazole ring, makes it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylbiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the coupling of 4’-methylbiphenyl-4-boronic acid with 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale synthesis.
化学反应分析
Types of Reactions
4’-Methylbiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
4’-Methylbiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
作用机制
The mechanism of action of 4’-Methylbiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
- 4-Bromobiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
- 4’-Methoxybiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
- 4’-Ethylbiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
Uniqueness
4’-Methylbiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is unique due to the presence of the methyl group on the biphenyl core, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development .
属性
分子式 |
C24H18ClNO3 |
|---|---|
分子量 |
403.9g/mol |
IUPAC 名称 |
[4-(4-methylphenyl)phenyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C24H18ClNO3/c1-15-7-9-17(10-8-15)18-11-13-19(14-12-18)28-24(27)22-16(2)29-26-23(22)20-5-3-4-6-21(20)25/h3-14H,1-2H3 |
InChI 键 |
ANNQLKAUEKURAS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoate](/img/structure/B402656.png)
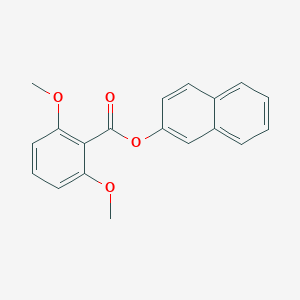
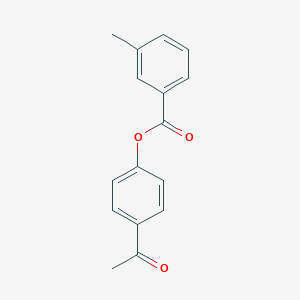
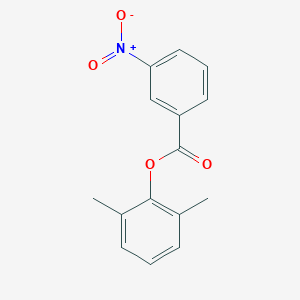
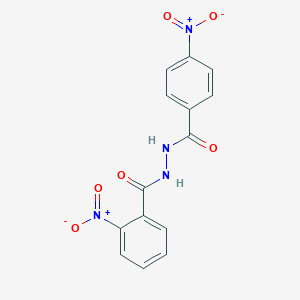
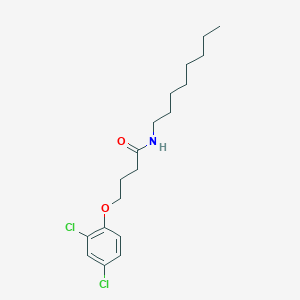
![methyl 2-([1,1'-biphenyl]-4-ylcarbonyl)hydrazinecarboxylate](/img/structure/B402669.png)
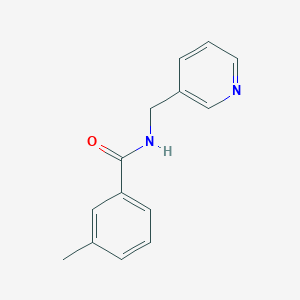
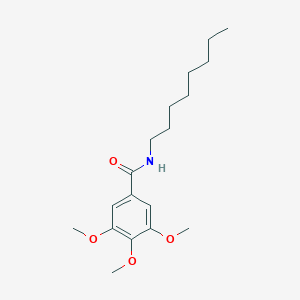
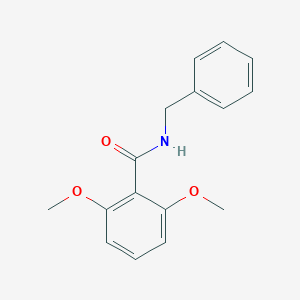
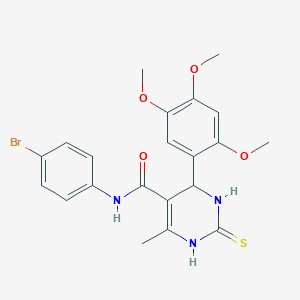
![2-(4-methoxyphenyl)-N-(8-{[(4-methoxyphenyl)acetyl]amino}octyl)acetamide](/img/structure/B402675.png)
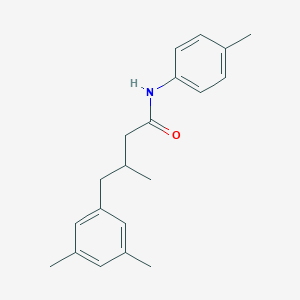
![Pentyl {[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B402678.png)
